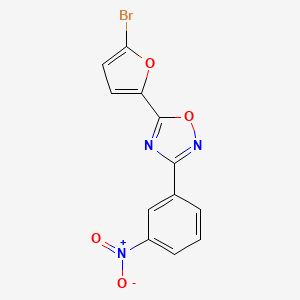![molecular formula C17H17N3O4 B5841660 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as NBBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of N-aryl carbamates and has been shown to have promising effects in various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer progression. 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to reduce levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also inhibits the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its specificity towards certain enzymes and signaling pathways, which allows for targeted inhibition. 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation is the difficulty in synthesizing 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, which can limit its availability for research studies.
Future Directions
There are several potential future directions for 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide research. One area of interest is the development of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide analogs with improved efficacy and specificity towards certain enzymes and signaling pathways. Another potential direction is the investigation of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide's effects on other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the use of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in combination with other chemotherapeutic agents may enhance its anti-cancer effects and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction between 3-nitrobenzoic acid and 4-phenylbutanoyl chloride, followed by the addition of ammonium hydroxide and subsequent purification steps. The yield of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratios.
Scientific Research Applications
3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been used as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to reduce oxidative stress and inflammation.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c18-17(14-9-5-10-15(12-14)20(22)23)19-24-16(21)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRBSLNYUREYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)

![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)


![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)